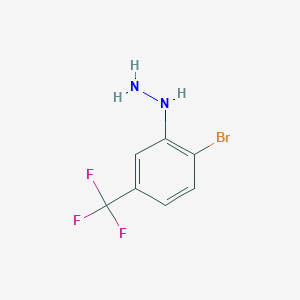

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

Description

BenchChem offers high-quality (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZHKTZGRNFEOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378449 | |

| Record name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739361-61-6 | |

| Record name | [2-bromo-5-(trifluoromethyl)phenyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine physical properties

An In-depth Technical Guide to the Physical Properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

Authored by: Gemini, Senior Application Scientist

Abstract

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a key synthetic intermediate, particularly valued in the fields of medicinal chemistry and drug discovery. The presence of both a bromine atom and a trifluoromethyl group on the phenylhydrazine scaffold provides orthogonal handles for diverse chemical transformations, making it a versatile building block for constructing complex molecular architectures. The trifluoromethyl moiety is of particular interest as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and its common hydrochloride salt, offering researchers and drug development professionals a consolidated resource for its effective handling, characterization, and application.

Chemical Identity and Core Properties

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is an organic compound that serves as a valuable reagent in various synthetic applications.[3] It is most commonly available as the free base or as a more stable hydrochloride salt.[4] The fundamental properties are summarized below.

| Property | (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine | (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine HCl |

| Synonyms | [2-Bromo-5-(trifluoromethyl)phenyl]hydrazine | 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride |

| CAS Number | 739361-61-6[3] | 529512-78-5[4] |

| Molecular Formula | C7H6BrF3N2[3] | C7H7BrClF3N2 |

| Molecular Weight | 255.04 g/mol [3] | 291.50 g/mol |

| SMILES | NNC1=CC(C(F)(F)F)=CC=C1Br[3] | Cl.NNC1=CC(C(F)(F)F)=CC=C1Br |

| InChI Key | Not readily available | Not readily available |

Physicochemical Data

Detailed experimental data on the physicochemical properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is not extensively published in peer-reviewed literature. The information available is primarily from chemical supplier safety data sheets and product listings.

| Property | Value / Observation | Source(s) |

| Appearance | Data not available for the free base. The hydrochloride salt is described as a light-yellow to yellow powder or crystals. | [5] |

| Melting Point | Not available in the reviewed sources. | |

| Boiling Point | Not available in the reviewed sources. | |

| Solubility | Sparingly soluble in water. Miscible with ethanol, diethyl ether, chloroform, and benzene (based on the parent compound, phenylhydrazine). | [6] |

| Stability | Stable under recommended storage conditions. May be sensitive to air and light, a common characteristic of phenylhydrazine derivatives. | [7] |

| Storage | Recommended storage is sealed in a dry environment at 2-8°C.[3] For the hydrochloride salt, storage under an inert gas (nitrogen or argon) at 2-8°C is also recommended. | [3][8] |

Spectroscopic Characterization: An Overview

Spectroscopic analysis is fundamental to verifying the identity and purity of synthetic intermediates. While specific spectra for this compound are not publicly available, the expected characteristic signals can be predicted based on its structure.

-

Infrared (IR) Spectroscopy : The IR spectrum of a related compound, phenylhydrazine, shows a broad absorption peak around 3332 cm⁻¹ corresponding to the N-H stretching of the hydrazine group.[9] Similar N-H stretching bands would be expected for the title compound, in addition to C-H stretching from the aromatic ring, C-F stretching bands for the trifluoromethyl group (typically strong and in the 1000-1350 cm⁻¹ region), and C-Br stretching in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the N-H protons of the hydrazine moiety. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and trifluoromethyl substituents.

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp signal would be expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted mass-to-charge ratios for various adducts of the free base have been calculated, such as [M+H]⁺ at m/z 254.97392.[10]

Synthesis Pathway and Characterization Workflow

The synthesis of substituted phenylhydrazines typically proceeds from the corresponding aniline derivative. A common and established method involves diazotization followed by reduction.

Diagram: General Synthesis of Phenylhydrazines```dot

Caption: Standard workflow for the purification and characterization of a synthetic compound.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of a solid organic compound, such as (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine HCl, as an indicator of purity.

Causality: The melting point is a characteristic physical property of a pure crystalline solid. Impurities typically depress and broaden the melting point range. Therefore, a sharp melting point close to a literature value indicates high purity.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and homogenous. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the tube on a hard surface to tightly pack the sample to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set the starting temperature to approximately 10-15°C below the expected melting point (if unknown, a preliminary rapid heating run can estimate the range).

-

Set the heating rate to 1-2°C per minute for an accurate determination. A slower ramp rate ensures thermal equilibrium between the sample, thermometer, and heating block.

-

-

Measurement:

-

Insert the packed capillary tube into the apparatus.

-

Observe the sample through the magnifying lens as the temperature rises.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation:

-

A pure compound will exhibit a sharp melting range (typically < 2°C).

-

If the result is broad, it may indicate the presence of impurities or residual solvent, suggesting the need for further purification.

-

Safety, Handling, and Reactivity

As with any hydrazine derivative, (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and its salts should be handled with care, following good laboratory practices.

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [11]Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [12][13]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [12] * Skin Contact: Immediately wash the affected area with plenty of soap and water. [12] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [12] * Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [11]

-

-

Stability and Reactivity:

-

Stability: The compound is generally stable under normal storage conditions. [12] * Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases. [7][12] * Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen fluoride. [12]

-

Conclusion

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a valuable, albeit not extensively characterized, building block for chemical synthesis. This guide consolidates the available physical property data, outlines standard characterization and handling protocols, and provides a framework for its safe and effective use in a research setting. The dual reactivity afforded by the bromo and hydrazine functionalities, combined with the beneficial properties of the trifluoromethyl group, ensures its continued relevance in the development of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

PubChemLite. (n.d.). [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride (C7H6BrF3N2). Retrieved from [Link]

-

Chemsrc. (2025, August 23). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZINE. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

NextSDS. (n.d.). [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101148420A - Preparation method for 2-bromophenylhydrazine.

-

International Journal of Pharmaceutical Sciences and Research. (2009, December 23). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

MIT News. (2010, June 25). An easier way to synthesize new drug candidates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]

-

MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Phenylhydrazine (FDB005892). Retrieved from [Link]

Sources

- 1. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. mdpi.com [mdpi.com]

- 3. 739361-61-6|(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. 529512-78-5|2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8 [sigmaaldrich.com]

- 6. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (2-BROMO-5-FLUOROPHENYL)HYDRAZINEHYDROCHLORIDE CAS#: 60481-35-8 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride (C7H6BrF3N2) [pubchemlite.lcsb.uni.lu]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a key building block in modern medicinal chemistry, valued for its unique electronic properties and versatile reactivity. This guide provides an in-depth analysis of its physicochemical characteristics, including its molecular weight, and explores its synthesis, analytical characterization, and applications in the development of novel therapeutic agents. By examining the interplay of its bromine and trifluoromethyl substituents, we elucidate the rationale behind its utility in constructing complex molecular architectures with desired pharmacological profiles. This document serves as a comprehensive resource for researchers leveraging this important synthetic intermediate.

Core Molecular and Physical Properties

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a substituted aromatic hydrazine that has gained significant attention in the field of medicinal chemistry. Its chemical structure incorporates a bromine atom and a trifluoromethyl group, both of which impart distinct and valuable properties to the molecule and its derivatives.

The molecular formula of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is C7H6BrF3N2.[1][2] Based on this, its calculated molecular weight is approximately 255.04 g/mol .[2] This compound is also frequently supplied and used as its hydrochloride salt, (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine hydrochloride, which has a molecular weight of approximately 291.50 g/mol .[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C7H6BrF3N2 | [1][2] |

| Molecular Weight | 255.04 g/mol | [2] |

| CAS Number | 739361-61-6 | [1][2] |

| Appearance | Typically a light-yellow to yellow powder or crystals | |

| Storage Conditions | Recommended to be stored at 2-8°C, sealed in a dry, inert atmosphere | [2][4] |

The trifluoromethyl group is a well-known bioisostere for various functional groups and is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[5] The bromine atom, on the other hand, provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecules.[6]

Synthesis Strategies

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine typically involves a multi-step process starting from a commercially available substituted benzene derivative. A common and logical synthetic route would be the diazotization of the corresponding aniline, followed by reduction.

A plausible synthetic pathway can be conceptualized as follows:

Caption: A general synthetic scheme for the preparation of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

This process is analogous to the preparation of other phenylhydrazine derivatives. For instance, the synthesis of 2-bromophenylhydrazine from 2-bromoaniline through diazotization and subsequent reduction with sodium pyrosulfite has been described.[7] Similarly, the synthesis of 2-bromo-5-fluorobenzotrifluoride involves a diazotization step.[8]

A Generalized Experimental Protocol:

-

Diazotization: 2-Bromo-5-(trifluoromethyl)aniline is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the low temperature. The reaction progress can be monitored by testing for the presence of nitrous acid.

-

Reduction: The resulting diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as tin(II) chloride or sodium pyrosulfite, at a controlled temperature.

-

Work-up and Isolation: After the reduction is complete, the reaction mixture is typically basified to precipitate the free hydrazine. The crude product can then be extracted with an organic solvent, dried, and purified by techniques such as recrystallization or column chromatography.

The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.

Analytical Characterization

To ensure the identity and purity of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, a combination of analytical techniques is employed. These methods are crucial for quality control and for the validation of experimental results in research and development.

| Analytical Method | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak corresponding to the target compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and purity assessment | A molecular ion peak corresponding to the molecular weight (255.04 m/z) and a characteristic fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation | ¹H NMR will show signals for the aromatic and hydrazine protons. ¹³C NMR will show signals for the carbon atoms in the molecule. ¹⁹F NMR will show a characteristic signal for the trifluoromethyl group. |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for N-H stretching of the hydrazine group and C-H and C-C stretching of the aromatic ring. |

The analytical methods for hydrazines often require careful consideration due to their potential for oxidation.[9] Derivatization is sometimes employed to improve their stability and chromatographic behavior.[10] For instance, reaction with an aldehyde can form a stable hydrazone, which can be more readily analyzed by HPLC or GC.[9][11]

Caption: A typical analytical workflow for the characterization of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethylphenyl hydrazine moiety is a valuable pharmacophore in drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability by blocking sites of oxidation.[5] It also increases lipophilicity, which can improve cell membrane permeability. The presence of the bromine atom provides a convenient point for further chemical modification through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries for biological screening.[6]

Phenylhydrazine derivatives have been investigated for a wide range of biological activities, including anticancer properties.[11] The ability to readily synthesize a variety of analogs from (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine makes it an attractive starting material for the discovery of new drug candidates. For example, new pyrazine derivatives with anticancer potential have been designed and synthesized.[12] The trifluoromethylphenyl group is also found in a number of approved drugs and agrochemicals.[13][14]

Safety and Handling

As with all hydrazine derivatives, (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Hydrazines can be toxic and are potential carcinogens. For specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The hydrochloride salt is often preferred for its improved stability and ease of handling compared to the free base.

References

- Biotuva Life Sciences. 2-Bromo-5-(trifluoromethyl)phenylhydrazine Hydrochloride.

- Sigma-Aldrich. (2-Bromo-5-fluorophenyl)hydrazine hydrochloride | 60481-35-8.

- ChemicalBook. 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | 739361-61-6.

- BLDpharm. 739361-61-6|(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

- Apollo Scientific. 529512-78-5 Cas No. | 2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride.

- PubChemLite. [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride (C7H6BrF3N2).

- BLDpharm. 529512-78-5|2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride.

- Benchchem. Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine.

- Google Patents.

- Royal Society of Chemistry.

- Google Patents. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.

- National Center for Biotechnology Information. Toxicological Profile for Hydrazines - ANALYTICAL METHODS.

- Scientific Research Publishing. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents.

- MIT News.

- Organic Syntheses. Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.

- Sigma-Aldrich. 2-Bromo-5-(trifluoromethyl)pyrazine | 1196152-38-1.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubMed. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)

- Cheméo. 2-Bromo-5-fluorobenzotrifluoride.

- PubMed. In Silico Characterization of Bromo-DragonFLY Binding to the 5-HT2A Receptor: Molecular Insights Into a Potent Designer Psychedelic.

Sources

- 1. 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | 739361-61-6 [m.chemicalbook.com]

- 2. 739361-61-6|(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]

- 3. biotuva.com [biotuva.com]

- 4. 529512-78-5|2-Bromo-5-(trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. nbinno.com [nbinno.com]

- 7. CN101148420A - Preparation method for 2-bromophenylhydrazine - Google Patents [patents.google.com]

- 8. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 9. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 12. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, a key building block in medicinal and agricultural chemistry. The guide moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to the selection and interpretation of spectroscopic data. We will delve into the expected and observed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating system for confirming the molecular structure. This document is designed to equip researchers with the necessary tools to confidently identify and characterize this and structurally related compounds.

Introduction: The Significance of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and its derivatives are of significant interest due to the unique physicochemical properties imparted by the trifluoromethyl and bromo substituents. These groups can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making them valuable motifs in drug discovery and agrochemical design.[1] An unambiguous confirmation of the structure of this hydrazine derivative is the foundational first step in any synthetic or biological investigation. The presence of multiple functionalities—a hydrazine moiety, a bromine atom, and a trifluoromethyl group on an aromatic ring—presents a rich tapestry of spectroscopic handles for its definitive identification.

Foundational Physicochemical Properties

A thorough understanding of the basic properties of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is essential for its handling, storage, and the selection of appropriate analytical conditions.

| Property | Expected Value/Observation | Significance for Elucidation & Handling |

| Molecular Formula | C₇H₆BrF₃N₂ | Provides the basis for exact mass measurements in MS.[2][3] |

| Molecular Weight | 255.04 g/mol [2] | A fundamental parameter confirmed by Mass Spectrometry. |

| Appearance | Likely a solid at room temperature. | Influences sample preparation for various analytical techniques. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, CDCl₃, Methanol). | Crucial for preparing samples for solution-state NMR. |

| Storage | Store in a dry, cool (2-8°C), and well-ventilated place, sealed from light and moisture.[2] | Hydrazines can be sensitive to oxidation and degradation. |

Safety and Handling: (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine and its hydrochloride salt should be handled with care.[4] It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6] Avoid inhalation of dust and contact with skin and eyes.[5]

The Analytical Workflow: A Multi-faceted Approach to Structure Elucidation

The definitive structural confirmation of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine relies on a synergistic application of multiple analytical techniques. No single method provides a complete picture; rather, the convergence of data from NMR, IR, and MS builds an unshakeable structural assignment.

Caption: A logical workflow for the synthesis, purification, and structural elucidation of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[7][8] For (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, will provide a complete structural picture.[9]

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

-

Aromatic Protons (δ ≈ 6.5-8.0 ppm): The substitution pattern on the benzene ring will give rise to a characteristic set of signals. We expect three distinct aromatic proton signals. The proton adjacent to the bromine will likely be the most downfield, influenced by the halogen's inductive effect. The coupling constants (J-values) between these protons will be crucial in confirming their relative positions (ortho, meta, para).

-

Hydrazine Protons (-NHNH₂): These protons are exchangeable and their chemical shifts can be broad and variable (δ ≈ 3.5-5.5 ppm for the NH₂ and potentially more downfield for the NH attached to the ring, around 8-11 ppm).[1] Their intensity should integrate to three protons. Deuterium exchange (adding a drop of D₂O to the NMR tube) will cause these signals to disappear, confirming their identity.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Aromatic Carbons (δ ≈ 100-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts. The C-CF₃ signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[10]

-

Trifluoromethyl Carbon (-CF₃, δ ≈ 120-130 ppm): This carbon will exhibit a strong quartet with a large coupling constant (¹JCF ≈ 270-290 Hz), a hallmark of the CF₃ group.[10]

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine atoms.[11]

-

Trifluoromethyl Group (-CF₃): A single, sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group.[11] Its chemical shift will be indicative of the electronic environment of the aromatic ring.[12]

2D NMR Experiments for Unambiguous Assignment

While 1D NMR provides a wealth of information, 2D experiments are often necessary to definitively connect the atoms.[8][13]

-

COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the protonated aromatic carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds.[13] It will be instrumental in connecting the aromatic protons to the quaternary carbons (C-Br, C-CF₃, and the carbon attached to the hydrazine group).

Caption: A typical workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[14]

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine (m/z = 255.04).

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion.[14] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.[15][16] This is a definitive indicator of the presence of a single bromine atom.

-

Fragmentation Analysis: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom.[17][18] We can expect to see a significant fragment corresponding to the loss of a bromine radical. Further fragmentation of the aromatic ring and the hydrazine moiety can also provide additional structural clues.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[1]

-

N-H Stretching: The hydrazine group will exhibit characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[1][19] The -NH₂ group typically shows two bands in this region (symmetric and asymmetric stretching), while the -NH- group will show a single band.

-

Aromatic C-H Stretching: These vibrations will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-F Stretching: The trifluoromethyl group will produce strong absorption bands in the 1100-1300 cm⁻¹ region.

-

C-N Stretching: This vibration is typically observed in the 1250-1350 cm⁻¹ range.

-

C-Br Stretching: This will appear in the fingerprint region, typically below 700 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H (Hydrazine) | 3200-3400 |

| Aromatic C-H | > 3000 |

| Aromatic C=C | 1450-1600 |

| C-F (CF₃) | 1100-1300 (strong) |

| C-N | 1250-1350 |

| C-Br | < 700 |

Integration of Data and Final Confirmation

The ultimate confidence in the structure of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine comes from the convergence of all spectroscopic data. The molecular formula and the presence of bromine are confirmed by MS. IR spectroscopy validates the presence of the key functional groups (hydrazine, aromatic ring, CF₃). Finally, NMR spectroscopy, particularly with the aid of 2D techniques, provides the definitive atom-by-atom connectivity, confirming the substitution pattern on the aromatic ring and leaving no ambiguity as to the compound's identity. In some cases, computational chemistry methods can be used to predict NMR chemical shifts and coupling constants, further corroborating the experimental data.[20]

Conclusion

The structural elucidation of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a systematic process that relies on the logical application and interpretation of modern spectroscopic techniques. By following the workflow and principles outlined in this guide, researchers can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.

References

-

Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. Available from: [Link]

-

Kim, S., Lee, D. & Lee, S. Structure elucidation of small organic molecules by contemporary computational chemistry methods. Arch Pharm Res (2020). Available from: [Link]

-

Kutateladze, A. G. & Mamedov, V. A. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry (2008). Available from: [Link]

-

Buevich, A. V., Williamson, R. T. & Martin, G. E. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products77 , 1942-1947 (2014). Available from: [Link]

-

Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences (2016). Available from: [Link]

-

Alwan, S. M. et al. Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Journal of Physical Chemistry & Biophysics (2024). Available from: [Link]

-

Jensen, J. B. Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. Acta Chemica Scandinavica22 , 1024-1032 (1968). Available from: [Link]

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry31 , 477-482 (1959). Available from: [Link]

-

ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Available from: [Link]

-

AIP Publishing. Far‐Infrared Spectra and Space Group of Crystalline Hydrazine and Hydrazine‐d4. The Journal of Chemical Physics. Available from: [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry31 , 477-482 (1959). Available from: [Link]

-

National Institutes of Health. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules27 , 7013 (2022). Available from: [Link]

-

De Bo, G. et al. Preparation and NMR Spectra of the (Trifluoromethyl)argentates(III) [Ag(CF3)nX4-n]. Inorganic Chemistry36 , 4313-4318 (1997). Available from: [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]

-

Patil, K. C., Rattan, T. M. & Verneker, V. R. P. Inorganic Hydrazine Derivatives. (Wiley, 1999). Available from: [Link]

-

ResearchGate. 19 F-NMR analyses enabled by direct trifluoromethylation. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

NextSDS. (2-BROMO-5-FLUOROPHENYL)HYDRAZINEHYDROCHLORIDE — Chemical Substance Information. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

-

PubChemLite. [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride (C7H6BrF3N2). Available from: [Link]

-

Organic Syntheses. Phenylhydrazine. Available from: [Link]

- Google Patents. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.

- Google Patents. CN101148420A - Preparation method for 2-bromophenylhydrazine.

-

NextSDS. [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride — Chemical Substance Information. Available from: [Link]

Sources

- 1. psvmkendra.com [psvmkendra.com]

- 2. 739361-61-6|(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]

- 3. 2-BROMO-5-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | 739361-61-6 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.se [fishersci.se]

- 7. jchps.com [jchps.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dovepress.com [dovepress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. scispace.com [scispace.com]

- 20. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

An In-depth Technical Guide on the

Authored by: A Senior Application Scientist

Abstract

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a pivotal building block in contemporary medicinal and agrochemical research. Its unique substitution pattern, featuring a bromine atom and a strongly electron-withdrawing trifluoromethyl group, offers a versatile scaffold for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive, technically-grounded overview of the principal synthetic route to this valuable hydrazine derivative, emphasizing the mechanistic underpinnings of the reaction, detailed experimental protocols, and critical process parameters. The target audience for this document includes researchers, synthetic chemists, and professionals in the field of drug development.

Introduction and Strategic Importance

Arylhydrazines are a cornerstone of synthetic organic chemistry, most famously utilized in the Fischer indole synthesis. The specific compound, (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, is of particular interest due to the combined electronic effects of its substituents. The trifluoromethyl group enhances metabolic stability and binding affinity of derivative molecules, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for further molecular elaboration.[1][2] This guide focuses on the most reliable and widely applicable method for its preparation: a two-step sequence commencing from the commercially available 2-Bromo-5-(trifluoromethyl)aniline.[3]

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient synthesis of the target hydrazine begins with the corresponding aniline, 2-Bromo-5-(trifluoromethyl)aniline. The core transformation involves the conversion of the primary amino group (-NH₂) into a hydrazine moiety (-NHNH₂). This is classically achieved via a two-step process:

-

Diazotization: The aromatic primary amine is converted into a diazonium salt.[4]

-

Reduction: The resulting diazonium salt is then reduced to the desired hydrazine.[5]

This well-established pathway offers high yields and a straightforward experimental setup.

Caption: Retrosynthetic analysis for (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through two distinct, sequential mechanistic pathways.

Step 1: Diazotization of 2-Bromo-5-(trifluoromethyl)aniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[4] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C).[6]

The key steps are:

-

Formation of the Nitrosyl Cation: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosyl cation (NO⁺).[6]

-

Nitrosation: The lone pair of the aniline nitrogen attacks the nitrosyl cation, forming an N-nitrosammonium ion.

-

Deprotonation and Tautomerization: A series of proton transfers leads to the formation of a diazohydroxide.

-

Dehydration: Protonation of the hydroxyl group followed by the elimination of water generates the stable arenediazonium ion.[6]

The entire process must be conducted at low temperatures to prevent the unstable diazonium salt from decomposing prematurely, which could lead to the formation of phenolic byproducts.[6]

Sources

An In-depth Technical Guide to the Spectral Analysis of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a substituted aromatic hydrazine of significant interest in synthetic chemistry, particularly as a precursor for various heterocyclic compounds with potential pharmacological applications. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the predicted and expected spectral data for (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive tools and comparative analysis with structurally related compounds to offer a robust interpretation of its key spectral features. Detailed experimental protocols for acquiring high-quality spectral data for this class of compounds are also presented.

Introduction

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a key building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydrazine moiety and a substituted phenyl ring, allows for its versatile use in the construction of a wide array of nitrogen-containing heterocycles. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring imparts specific electronic properties and offers potential sites for further chemical modification.

Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, confirming its identity and purity. This guide is designed to serve as a practical resource for researchers, providing a detailed breakdown of the expected spectral data and the underlying principles governing the interaction of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine with various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, both ¹H and ¹³C NMR will provide invaluable information about the number and connectivity of atoms in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the hydrazine group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and trifluoromethyl substituents. Both are electron-withdrawing groups, which will generally deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ~7.3 ppm).[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.6 | d | J ≈ 8-9 |

| H-4 | ~7.2 - 7.3 | dd | J ≈ 8-9, 2-3 |

| H-6 | ~7.0 - 7.1 | d | J ≈ 2-3 |

| NH | ~8.5 - 9.5 | br s | - |

| NH₂ | ~4.5 - 5.5 | br s | - |

It is important to note that the chemical shifts of the N-H protons are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Interpretation:

-

Aromatic Region: The three aromatic protons are chemically non-equivalent and are expected to show a distinct splitting pattern.

-

H-3: This proton is ortho to the bromine atom and meta to the trifluoromethyl group. It is expected to be a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, and is therefore expected to appear as a doublet of doublets.

-

H-6: This proton is ortho to the trifluoromethyl group and is expected to be a doublet due to coupling with H-4.

-

-

Hydrazine Protons: The -NH and -NH₂ protons are expected to appear as broad singlets due to quadrupole broadening from the nitrogen atoms and potential hydrogen bonding. Their chemical shifts can vary significantly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NHNH₂) | ~145 - 150 |

| C-2 (C-Br) | ~110 - 115 |

| C-3 | ~130 - 135 |

| C-4 | ~120 - 125 |

| C-5 (C-CF₃) | ~125 - 130 (q, J ≈ 30-35 Hz) |

| C-6 | ~115 - 120 |

| CF₃ | ~123 - 128 (q, J ≈ 270-275 Hz) |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons are all chemically distinct and will give rise to six separate signals. The carbons directly attached to the electronegative bromine (C-2) and the nitrogen of the hydrazine group (C-1) will have their chemical shifts significantly affected.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C-F coupling constant is typically large.

-

C-5: The carbon attached to the trifluoromethyl group will also appear as a quartet, but with a smaller coupling constant.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 10-20 mg of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrazines as it can help in observing the N-H protons.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 30-degree pulse, 1-2 second relaxation delay, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 30-45 degree pulse, 2-5 second relaxation delay, 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine will be characterized by absorptions corresponding to the N-H bonds of the hydrazine group, the aromatic C-H and C=C bonds, and the C-Br and C-F bonds.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3400 - 3200 | N-H | Stretching | Medium, Broad |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 1620 - 1580 | Aromatic C=C | Stretching | Medium |

| 1500 - 1400 | Aromatic C=C | Stretching | Medium |

| 1350 - 1100 | C-F | Stretching | Strong |

| 1100 - 1000 | Aromatic C-H | In-plane bending | Medium |

| 900 - 675 | Aromatic C-H | Out-of-plane bending | Strong |

| 690 - 515 | C-Br | Stretching | Medium |

Interpretation:

-

N-H Stretching: The presence of the hydrazine group will give rise to broad absorption bands in the 3400-3200 cm⁻¹ region, characteristic of N-H stretching vibrations.[3] The broadening is due to hydrogen bonding.

-

Aromatic C-H and C=C Stretching: The aromatic ring will show characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1620-1400 cm⁻¹ region.

-

C-F Stretching: The trifluoromethyl group contains strong C-F bonds, which will result in very strong absorption bands in the 1350-1100 cm⁻¹ region.[4]

-

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹.[5]

-

Aromatic C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region due to out-of-plane C-H bending can be indicative of the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, the mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of a bromine atom.

Predicted Mass Spectral Data

The molecular weight of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine (C₇H₆BrF₃N₂) is approximately 254.04 g/mol .

Key Features of the Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): A key feature will be the molecular ion cluster. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), there will be two peaks of nearly equal intensity separated by 2 m/z units.[6][7]

-

m/z ≈ 254 (corresponding to the molecule with ⁷⁹Br)

-

m/z ≈ 256 (corresponding to the molecule with ⁸¹Br)

-

-

Fragmentation Pattern: Electron ionization (EI) is a "hard" ionization technique that can cause fragmentation of the molecule. Common fragmentation pathways for this molecule may include:

-

Loss of the bromine atom: [M - Br]⁺

-

Loss of the hydrazine group: [M - N₂H₃]⁺

-

Loss of a trifluoromethyl radical: [M - CF₃]⁺

-

Table 4: Predicted m/z Values for Key Ions

| Ion | Predicted m/z | Notes |

| [M]⁺ | 254, 256 | Molecular ion with characteristic 1:1 bromine isotopic pattern |

| [M+H]⁺ | 255, 257 | Protonated molecule (common in soft ionization like ESI or CI) |

| [M+Na]⁺ | 277, 279 | Sodium adduct (common in soft ionization) |

| [M-Br]⁺ | 175 | Loss of bromine atom |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile compound, direct insertion probe or Gas Chromatography (GC) inlet can be used.

-

For less volatile or thermally sensitive compounds, Liquid Chromatography (LC) coupled with an appropriate ionization source is preferred.

-

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique suitable for relatively volatile and stable compounds. It provides detailed fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are "soft" ionization techniques that cause less fragmentation and are useful for determining the molecular weight of the compound, often observing the protonated molecule [M+H]⁺.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine with atom numbering for NMR assignments.

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the comprehensive spectroscopic analysis of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine.

Conclusion

This technical guide provides a detailed predictive and comparative analysis of the NMR, IR, and MS spectral data for (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine. While experimentally obtained spectra are not currently available in the public domain, the interpretations and predictions presented herein are grounded in fundamental spectroscopic principles and data from analogous structures. The characteristic signals in each spectroscopic technique, such as the aromatic proton splitting patterns in ¹H NMR, the C-F and N-H stretches in IR, and the distinctive bromine isotopic pattern in MS, collectively offer a unique fingerprint for this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to acquire high-quality data for this and similar compounds, ensuring accurate characterization and facilitating its use in further research and development.

References

- BenchChem. (2025). The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry.

- Moodle. (n.d.).

- RSC Publishing. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

- Taylor & Francis Online. (2021, January 15).

- ResearchGate. (n.d.).

- PMC. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes.

- The Journal of Organic Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- PROSPRE. (n.d.). 1H NMR Predictor.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- JoVE. (2025, May 22).

- Cherry. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)

- Colorado St

- CASPRE. (n.d.). 13C NMR Predictor.

- ChemicalBook. (n.d.). 1-Methyl-1-phenylhydrazine(618-40-6) 1H NMR spectrum.

- University of B

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- Mestrelab. (2026, March 11). Download NMR Predict.

- NMRDB. (n.d.).

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- ResearchGate. (n.d.).

- Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.

- ChemicalBook. (n.d.). Phenylhydrazine(100-63-0) 1H NMR spectrum.

- NMRDB. (n.d.). Predict 13C carbon NMR spectra.

- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride(59-88-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Bromotoluene(95-46-5)IR1.

- Chemaxon. (n.d.).

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- St. John's University & College of St. Benedict. (n.d.). ms isotopes: Br and Cl.

- ChemicalBook. (n.d.). Phenylhydrazine(100-63-0)IR1.

- ChemicalBook. (n.d.). Phenylhydrazine hydrochloride(59-88-1)IR1.

- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.

- ResearchGate. (n.d.).

- University of California, Santa Cruz. (n.d.). IR Tables.

- Guidechem. (n.d.). Phenylhydrazine hydrochloride 59-88-1.

- SMART NMR. (n.d.). SMART NMR.

- NIST. (n.d.). Phenylhydrazine hydrochloride.

- SpectraBase. (n.d.). 2-Bromotoluene - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). Phenylhydrazine - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). Phenylhydrazine.

- PubChem. (n.d.). 2-Bromotoluene.

- Sigma-Aldrich. (n.d.). 2-Bromotoluene 99%.

- Chemsrc. (2025, August 20). 2-Bromotoluene.

- SlidePlayer. (n.d.).

- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.

- University of Massachusetts. (n.d.). IR Group Frequencies.

- UCLA. (n.d.). Table of Characteristic IR Absorptions.

- Michigan State University. (n.d.). Infrared Spectroscopy.

Sources

Reactivity of Substituted Phenylhydrazines: An In-depth Technical Guide

Abstract

This guide provides a comprehensive technical overview of the reactivity of substituted phenylhydrazines, a class of compounds pivotal to numerous fields, including medicinal chemistry, materials science, and analytical chemistry. We will delve into the fundamental principles governing their reactivity, exploring the intricate interplay of electronic and steric effects imparted by substituents on the phenyl ring. Key synthetic transformations, such as the Fischer indole synthesis and the Japp-Klingemann reaction, will be examined in detail, including their mechanisms and practical applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of these versatile molecules.

Introduction: The Enduring Significance of Phenylhydrazines

Phenylhydrazine, first synthesized by Hermann Emil Fischer in 1875, and its substituted derivatives have become indispensable reagents in organic synthesis.[1] Their utility stems from the reactive hydrazine moiety (-NHNH2) attached to an aromatic ring, which can participate in a wide array of chemical transformations. These compounds are foundational in the synthesis of a vast number of heterocyclic compounds, particularly indoles, pyrazoles, and their derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.[1][2] For instance, the multi-billion dollar class of antimigraine drugs known as triptans are frequently synthesized using the Fischer indole synthesis, a reaction that hinges on the reactivity of substituted phenylhydrazines.[3][4]

The versatility of substituted phenylhydrazines also extends to their use as analytical reagents for the detection and characterization of carbonyl compounds, such as aldehydes and ketones.[5][6] The formation of colored phenylhydrazone derivatives provides a simple and effective method for their identification.[7] Furthermore, recent research has highlighted the role of phenylhydrazines as initiators in radical reactions and their application in photoinduced chemical transformations, underscoring their continued relevance in modern organic chemistry.[8][9]

This guide will provide a detailed exploration of the factors that modulate the reactivity of this important class of molecules, offering insights into how their chemical behavior can be predicted and controlled.

The Influence of Substituents on Reactivity: Electronic and Steric Effects

The reactivity of the hydrazine group in substituted phenylhydrazines is profoundly influenced by the nature and position of substituents on the phenyl ring.[10] These effects can be broadly categorized as electronic (inductive and resonance) and steric.

Electronic Effects

The nucleophilicity of the terminal nitrogen atom of the hydrazine moiety is a key determinant of its reactivity.[10] Substituents on the phenyl ring can either increase or decrease the electron density on this nitrogen, thereby modulating its reactivity towards electrophiles.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups increase the electron density on the phenyl ring through inductive and/or resonance effects. This increased electron density is partially relayed to the hydrazine group, enhancing the nucleophilicity of the terminal nitrogen and thus increasing the overall reactivity of the molecule.[10][11] For example, in the Fischer indole synthesis, phenylhydrazines bearing electron-donating groups on the ring generally react faster.[12]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups withdraw electron density from the phenyl ring. This deactivation reduces the electron density on the hydrazine moiety, diminishing its nucleophilicity and consequently its reactivity.[10][13] For instance, the synthesis of 2,3,3-trimethyl-5-nitroindolenine from p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone results in a very low yield (10%), highlighting the deactivating effect of the nitro group.[14]

The electronic influence of substituents can be quantified using the Hammett equation , which provides a linear free-energy relationship for many reactions involving substituted benzene derivatives.[15][16] The Hammett plot for a reaction series of substituted phenylhydrazines can provide valuable insights into the reaction mechanism, particularly the development of charge in the transition state.[17][18] A negative Hammett ρ value indicates that the reaction is favored by electron-donating substituents, suggesting the development of a positive charge at the reaction center in the transition state. Conversely, a positive ρ value signifies that electron-withdrawing groups accelerate the reaction, indicating the build-up of negative charge.

Steric Effects

Steric hindrance, arising from bulky substituents on the phenyl ring, can also play a significant role in the reactivity of phenylhydrazines.[10]

-

Ortho-Substituents: Substituents at the ortho position to the hydrazine group can sterically hinder the approach of reactants to the nitrogen atoms. This steric clash can significantly slow down the rate of reaction, regardless of the electronic nature of the substituent.[19] For example, in the reaction of phenylhydrazine with oxyhemoglobin, halogen atoms and alkyl groups at the ortho position decrease the reaction rate.[19]

-

Bulky Substituents: Large substituents, even at the meta or para positions, can influence the overall conformation of the molecule and potentially restrict the accessibility of the hydrazine moiety.[10]

The interplay between electronic and steric effects is crucial in determining the overall reactivity and can lead to nuanced chemical behavior. A comprehensive understanding of these principles is essential for predicting reaction outcomes and for the rational design of synthetic strategies involving substituted phenylhydrazines.

Key Reactions of Substituted Phenylhydrazines

Substituted phenylhydrazines are key starting materials for several important name reactions in organic chemistry. These reactions provide access to a diverse range of heterocyclic structures.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a cornerstone reaction for the preparation of indoles.[3][4] This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or a ketone.[3][20]

3.1.1. Reaction Mechanism

The mechanism of the Fischer indole synthesis is a well-studied, multi-step process:[3][14][20]

-

Hydrazone Formation: The reaction begins with the condensation of a substituted phenylhydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[12][20]

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[12][20]

-

[21][21]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[21][21]-sigmatropic rearrangement, which is the key C-C bond-forming step that establishes the indole framework.[3][14]

-

Cyclization and Ammonia Elimination: The resulting diimine intermediate cyclizes to form an aminoacetal (or aminal), which then eliminates a molecule of ammonia under acidic conditions to yield the aromatic indole ring.[3][20]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[3][14]

Caption: Key steps in the Fischer Indole Synthesis.

3.1.2. Influence of Substituents

The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the Fischer indole synthesis. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it.[12] The choice of acid catalyst is also critical, with Brønsted acids (e.g., HCl, H2SO4) and Lewis acids (e.g., ZnCl2, BF3) being commonly employed.[3][14]

Table 1: Yields of 3H-Indoles from Substituted Phenylhydrazines [12]

| Phenylhydrazine Substituent | Carbonyl Compound | Product Yield (%) |

| 2-Methyl | Isopropyl methyl ketone | 85 |

| 4-Methyl | Isopropyl methyl ketone | 82 |

| 2-Nitro | Isopropyl methyl ketone | 25 |

| 4-Nitro | Isopropyl methyl ketone | 10 |

| 2-Methyl | 2-Methylcyclohexanone | 90 |

| 4-Methyl | 2-Methylcyclohexanone | 88 |

| 2-Nitro | 2-Methylcyclohexanone | 30 |

| 4-Nitro | 2-Methylcyclohexanone | 15 |

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is another powerful synthetic tool that utilizes aryl diazonium salts (which can be prepared from substituted anilines, the precursors to phenylhydrazines) to form hydrazones from β-keto acids or β-keto esters.[22][23] These hydrazone products are often valuable intermediates, for instance, in the subsequent synthesis of indoles via the Fischer indole synthesis.[22][23]

3.2.1. Reaction Mechanism

The mechanism of the Japp-Klingemann reaction involves the following key steps:[22]

-

Deprotonation: The reaction is initiated by the deprotonation of the β-keto acid or ester to form an enolate.

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the aryl diazonium salt to form an azo compound.

-

Hydrolysis and Rearrangement: This azo intermediate undergoes hydrolysis, followed by the loss of a carboxylic acid or ester group, and subsequent rearrangement to yield the final hydrazone product.[22]

Caption: Simplified mechanism of the Japp-Klingemann Reaction.

Synthesis of Pyrazoles

Substituted phenylhydrazines are also crucial for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry.[2] A common method involves the cyclocondensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[2] This reaction can be carried out under various conditions, including using ionic liquids as catalysts, which can offer advantages in terms of reaction rates and yields.[2]

Applications in Drug Development and Analytical Sciences

The diverse reactivity of substituted phenylhydrazines has led to their widespread use in several scientific disciplines.

Medicinal Chemistry

Phenylhydrazines and their derivatives are integral to the synthesis of numerous pharmaceuticals.[21][24] The indole and pyrazole cores, readily accessible from phenylhydrazine precursors, are present in a wide range of biologically active molecules, including anticancer, anti-inflammatory, antibacterial, and antifungal agents.[21][24][25] The ability to tune the electronic and steric properties of the phenylhydrazine starting material allows for the systematic modification of the final drug candidate, enabling the optimization of its pharmacological properties.

Analytical Reagents

As mentioned earlier, phenylhydrazines are classic reagents for the derivatization of aldehydes and ketones.[6] The reaction with 2,4-dinitrophenylhydrazine (DNPH), in particular, is a standard method for the detection and quantification of carbonyl compounds in various samples, including environmental and food matrices.[6] The resulting 2,4-dinitrophenylhydrazones are typically colored, crystalline solids, facilitating their identification and analysis.

Experimental Protocols

General Synthesis of Phenylhydrazones

The following is a general procedure for the synthesis of phenylhydrazone derivatives from a substituted phenylhydrazine and a carbonyl compound.[21][24]

Materials:

-

Substituted phenylhydrazine (1.0 eq)

-

Substituted aldehyde or ketone (1.0 eq)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve equimolar amounts of the substituted phenylhydrazine and the carbonyl compound in absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 2-3 hours at 65-75 °C.[21][24] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The phenylhydrazone product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration, wash with cold ethanol or n-hexane, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[12]

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric acid

Procedure:

-

Carefully add phenylhydrazine to acetophenone while stirring. The formation of the hydrazone is often exothermic.

-

Heat the resulting phenylhydrazone with an excess of polyphosphoric acid at 100-140 °C for a specified period.

-

Pour the hot reaction mixture onto crushed ice.

-

The crude 2-phenylindole will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

Purify the product by recrystallization from ethanol. The typical yield of 2-phenylindole is 72-80%.[12]

Conclusion

Substituted phenylhydrazines are a remarkably versatile class of organic compounds with a rich history and a vibrant future in chemical synthesis and analysis. Their reactivity, which can be finely tuned by the judicious choice of substituents on the phenyl ring, allows for the construction of a vast array of complex and valuable molecules. From the synthesis of life-saving pharmaceuticals to their role as indispensable analytical reagents, the importance of substituted phenylhydrazines in the chemical sciences cannot be overstated. A thorough understanding of their fundamental reactivity, as outlined in this guide, is essential for any researcher or scientist working in the fields of organic synthesis, drug discovery, and materials science.

References

-

Fischer indole synthesis - Wikipedia. [Link]

-

Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. [Link]

-

Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation - Preprints.org. [Link]

-

SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. [Link]

-

One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid - JOCPR. [Link]

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. [Link]

-

Kinetics and mechanism of the reaction of substituted phenylhydrazones with thallium(III) acetate. Reactions of mercury(II) acetate with nitrogen compounds. Part 8 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

- Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

-

Japp–Klingemann reaction - Wikipedia. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link]

-

Mononuclear heterocyclic rearrangements. Part 9. A kinetic study of the rearrangement of the Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole into 4-benzoylamino-2,5-diphenyl-1,2,3-triazole in methanol, dioxan, ethyl acetate, and acetonitrile -. [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner. [Link]

-

Oxidation of Hydrazine, Phenylhydrazine & Substituted Phenyl. [Link]

-

The Japp-Klingemann Reaction - Organic Reactions. [Link]

-

The Japp‐Klingemann Reaction - ResearchGate. [Link]

-

The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl - ResearchGate. [Link]

-

Japp-Klingemann reaction - chemeurope.com. [Link]

-

Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed. [Link]

-

Phenyl Hydrazine as Initiator for Direct Arene C–H Arylation via Base Promoted Homolytic Aromatic Substitution | Organic Letters - ACS Publications. [Link]

-

(PDF) Overview of Phenylhydrazine‐Based Organic Transformations - ResearchGate. [Link]

-

Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N - MDPI. [Link]

-